molecular formula C10H6BrN3O3 B5682425 4-bromo-1-(3-nitrobenzoyl)-1H-pyrazole

4-bromo-1-(3-nitrobenzoyl)-1H-pyrazole

Cat. No. B5682425
M. Wt: 296.08 g/mol
InChI Key: OMTPLQRCGFZZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-(3-nitrobenzoyl)-1H-pyrazole is a chemical compound that has gained attention from researchers due to its unique properties. It is a pyrazole derivative that has been found to have potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-bromo-1-(3-nitrobenzoyl)-1H-pyrazole is not fully understood. However, it is believed that it interacts with metal ions through coordination bonds, leading to the formation of a complex. This complex can then undergo photochemical reactions, leading to the generation of singlet oxygen.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-bromo-1-(3-nitrobenzoyl)-1H-pyrazole. However, it has been found to be non-toxic to cells at low concentrations.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-1-(3-nitrobenzoyl)-1H-pyrazole in lab experiments is its high selectivity for metal ions such as copper and iron. This makes it a useful tool for the detection of these ions in biological samples. However, one limitation is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the use of 4-bromo-1-(3-nitrobenzoyl)-1H-pyrazole in scientific research. One area of interest is its potential use as a photosensitizer for the treatment of cancer. Another area of interest is its use in the development of new fluorescent probes for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of this compound.

Synthesis Methods

The synthesis of 4-bromo-1-(3-nitrobenzoyl)-1H-pyrazole involves the reaction of 4-bromo-1H-pyrazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography.

Scientific Research Applications

4-bromo-1-(3-nitrobenzoyl)-1H-pyrazole has been found to have potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a photosensitizer for the generation of singlet oxygen in photodynamic therapy.

properties

IUPAC Name

(4-bromopyrazol-1-yl)-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3O3/c11-8-5-12-13(6-8)10(15)7-2-1-3-9(4-7)14(16)17/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTPLQRCGFZZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-bromo-1H-pyrazol-1-yl)(3-nitrophenyl)methanone

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